molecular formula C16H11Cl2N3OS B2380582 3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-40-0

3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2380582
CAS RN: 391227-40-0
M. Wt: 364.24
InChI Key: ABNQFTVBUJTBHF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The boiling point of “3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is predicted to be 427.7±45.0 °C . Its density is predicted to be 1.275±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .

Scientific Research Applications

Synthesis and Characterization

  • Thiadiazole derivatives, including those with benzamide groups, have been synthesized using various methods. For example, the oxidative dimerization of thioamides in the presence of electrophilic reagents has been employed to prepare 3,5-disubstituted 1,2,4-thiadiazoles at room temperature, yielding high product yields (Takikawa et al., 1985). Additionally, microwave-assisted synthesis has facilitated the creation of novel benzamide derivatives containing a thiadiazole scaffold, demonstrating a solvent-free and efficient route (Tiwari et al., 2017).

Biological Activities

  • Several studies have focused on the anticancer properties of thiadiazole-benzamide hybrids. These compounds have shown promising in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017). The anticancer efficacy of these compounds has been attributed to their ability to inhibit cell growth and induce apoptosis in cancer cells.

Chemical Properties

  • The chemical behavior of thiadiazole derivatives under different conditions has also been explored. For instance, the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group with a 2,4-hydroxyphenyl function has been studied, revealing that tautomerism is both solvent- and temperature-dependent (Matwijczuk et al., 2017). Such studies are crucial for understanding the physicochemical properties and potential therapeutic applications of these compounds.

properties

IUPAC Name

3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c1-9-4-2-3-5-13(9)15-20-21-16(23-15)19-14(22)10-6-11(17)8-12(18)7-10/h2-8H,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNQFTVBUJTBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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